Okadaol

Protein phosphatase 2A inhibition Enzyme kinetics Diarrhetic shellfish toxin analog

Okadaol (C44H70O12, MW 791.03) is a semi-synthetic analogue of the marine polyether toxin okadaic acid, produced by chemical reduction of the C1 carboxyl group to a primary alcohol. Originally derived from the black sponge Halichondria okadai, okadaol retains inhibitory activity against serine/threonine protein phosphatases PP1, PP2A, and PP3, but at substantially reduced potency compared to the parent molecule.

Molecular Formula C44H70O12
Molecular Weight 791.0 g/mol
CAS No. 131959-12-1
Cat. No. B594809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOkadaol
CAS131959-12-1
SynonymsOKADAOL
Molecular FormulaC44H70O12
Molecular Weight791.0 g/mol
Structural Identifiers
InChIInChI=1S/C44H70O12/c1-26-21-35(54-44(23-26)36(47)12-11-32(53-44)24-41(6,49)25-45)27(2)9-10-31-14-18-43(52-31)19-15-34-40(56-43)37(48)30(5)39(51-34)33(46)22-29(4)38-28(3)13-17-42(55-38)16-7-8-20-50-42/h9-10,23,27-29,31-40,45-49H,5,7-8,11-22,24-25H2,1-4,6H3/b10-9+/t27-,28-,29+,31+,32?,33+,34-,35-,36-,37-,38+,39?,40-,41-,42+,43+,44-/m1/s1
InChIKeyZZNQQYSOWRXXJH-CIXSJYIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Okadaol (CAS 131959-12-1) Procurement Guide: Potency-Calibrated Okadaic Acid Analog for Serine/Threonine Phosphatase Research


Okadaol (C44H70O12, MW 791.03) is a semi-synthetic analogue of the marine polyether toxin okadaic acid, produced by chemical reduction of the C1 carboxyl group to a primary alcohol [1]. Originally derived from the black sponge Halichondria okadai, okadaol retains inhibitory activity against serine/threonine protein phosphatases PP1, PP2A, and PP3, but at substantially reduced potency compared to the parent molecule [1][2]. Commercial preparations typically achieve ≥98% purity (HPLC), supplied as a colorless lyophilized powder soluble in DMSO, ethanol, acetone, or methanol [2]. Okadaol is classified as a research-use-only biochemical tool and is not intended for therapeutic, diagnostic, or in vivo food-safety applications without appropriate containment and regulatory oversight.

Why Okadaol Cannot Be Substituted by Okadaic Acid, Calyculin A, or Other Phosphatase Inhibitors


Okadaol occupies a narrowly defined and quantifiably distinct position in the potency hierarchy of serine/threonine phosphatase inhibitors that is not duplicated by any single in-class alternative. In IgE-stimulated human lung mast cells (HLMC), the rank order of histamine release inhibition is: calyculin (IC50 ~0.015 μM) > okadaic acid (~0.2 μM) > okadaol (~3.3 μM) > nor-okadaone (>10 μM) [1]. This ~16.5-fold shift between okadaol and okadaic acid is not a marginal difference—it represents a functionally distinct pharmacological window. Moreover, okadaol retains partial efficacy (~48% IL-4 inhibition at 3 μM in basophils) where the further-reduced analog okadaone is essentially inactive (~8%) [2]. Substituting okadaic acid for okadaol would yield approximately one order of magnitude greater PP inhibition, potentially collapsing the experimental dynamic range; substituting calyculin A would introduce an even larger potency shift plus altered PP1/PP2A selectivity. Conversely, substituting okadaone would forfeit measurable phosphatase inhibition entirely. Only okadaol provides the specific intermediate activity level required for graded-inhibition experimental designs.

Okadaol (CAS 131959-12-1) Quantitative Differentiation Evidence: Head-to-Head Comparative Data


PP2A Biochemical Inhibition: Okadaol Is ~11.6-Fold Less Potent Than Okadaic Acid at the Isolated Enzyme Level

In a direct head-to-head PP2A inhibition assay using purified enzyme, okadaol (designated OOH) exhibited an IC50 of 4.3 ± 0.8 nM, compared to 0.37 ± 0.04 nM for okadaic acid (OA) under identical experimental conditions [1]. This represents an approximately 11.6-fold reduction in biochemical potency attributable solely to the C1 carboxyl-to-alcohol modification. The nearly one-order-of-magnitude difference is highly reproducible and forms the basis for okadaol's utility as a potency-calibrated tool compound in phosphatase studies.

Protein phosphatase 2A inhibition Enzyme kinetics Diarrhetic shellfish toxin analog

Cellular Functional Activity: Okadaol Exhibits ~16.5-Fold Lower Potency Than Okadaic Acid in IgE-Stimulated Human Lung Mast Cell Histamine Release

In human lung mast cells (HLMC) stimulated via IgE cross-linking, the rank order of histamine release inhibition was: calyculin (approximate IC50 ~0.015 μM) > okadaic acid (~0.2 μM) > okadaol (~3.3 μM) > nor-okadaone (>10 μM) [1]. Okadaol is approximately 16.5-fold less potent than okadaic acid and approximately 220-fold less potent than calyculin in this cellular functional assay. Crucially, the same rank order was observed when mast cells were stimulated with the calcium ionophore A23187, confirming that the potency differential is stimulus-independent and intrinsic to the compound's pharmacological profile [1].

Mast cell degranulation Histamine release assay Allergy and inflammation research

Cytokine Modulation: Okadaol Produces Partial but Significant IL-4 Inhibition Distinct from Both Okadaic Acid and Okadaone in Human Basophils

At a uniform test concentration of 3 μM, okadaic acid inhibited IgE-mediated IL-4 generation from human basophils by 67 ± 9% (P < 0.002), okadaol inhibited by 48 ± 14% (P < 0.05), and okadaone produced only 8 ± 7% inhibition (P = 0.31, not significant) [1]. Okadaol thus retains approximately 72% of the maximal IL-4 inhibitory efficacy of okadaic acid at this concentration, while okadaone is functionally indistinguishable from vehicle control. This intermediate efficacy profile positions okadaol as the only analog in the series capable of producing statistically significant yet sub-maximal cytokine suppression.

Interleukin-4 Basophil function Cytokine release assay

Structure-Activity Relationship: Okadaol Defines the Critical Contribution of the C1 Carboxyl Group to Phosphatase Inhibitory Activity

Systematic chemical modification of okadaic acid's C1 carboxyl group reveals a graded loss of PP inhibitory activity: esterification (methyl okadaate) and reduction to alcohol (okadaol) both greatly decrease inhibitory effects against PP1, PP2A, and PP3, while further reduction to 1-nor-okadaone or acetylation to okadaic acid tetraacetate results in compounds with no measurable inhibitory activity [1]. Okadaol is unique in this series as the only modified analog that retains quantifiable, statistically significant inhibitory activity across all three phosphatase isoforms while being substantially attenuated relative to the parent. This SAR position is corroborated by cellular data showing the consistent rank order okadaic acid > okadaol > okadaone across multiple functional endpoints in both mast cells and basophils [2][3].

Structure-activity relationship Pharmacophore mapping Phosphatase inhibitor design

Mixture Additivity: Okadaol Enables Quantitative Prediction of Total PP2A Inhibitory Activity in Multi-Component Toxin Samples

In a systematic PP2A inhibition study using predefined mixtures of okadaic acid (OA) and okadaol (OOH) covering full dose-response ranges, the experimentally observed total inhibitory activity of mixtures showed good correlation with values calculated using an additive model based on toxicity equivalence factors (TEFs) of the individual toxins [1]. This validated additivity means that okadaol's contribution to total PP2A inhibition in a mixed sample can be quantitatively predicted and deconvoluted. Unlike calyculin A or microcystin-LR—which exhibit distinct PP1/PP2A selectivity profiles and non-additive interactions in some assay formats—okadaol behaves predictably as a lower-potency congener within the OA structural class, making it an ideal calibration standard for mixture analysis. The study confirmed individual IC50 values of 0.37 ± 0.04 nM (OA) and 4.3 ± 0.8 nM (okadaol) under identical assay conditions [1].

Seafood toxin monitoring PP2A inhibition assay Toxicity equivalence factors

Okadaol (CAS 131959-12-1) Evidence-Backed Research and Industrial Application Scenarios


Graded Phosphatase Inhibition for Signaling Threshold Studies

When experimental protocols require sub-maximal PP2A/PP1 inhibition to resolve concentration-dependent signaling thresholds—such as in phosphorylation kinetics, cell cycle checkpoint analysis, or apoptosis induction studies—okadaol at 50–100 nM working concentrations provides measurable but incomplete phosphatase blockade. Okadaol's ~11.6-fold lower PP2A biochemical potency relative to okadaic acid [1] and its ~16.5-fold lower cellular functional potency in HLMC histamine release assays [2] ensure that dose-response curves are not compressed into the saturation range, enabling quantitative pharmacological dissection of phosphatase-dependent pathways.

Mast Cell and Basophil Degranulation Research Requiring Partial Pharmacological Modulation

For allergy and inflammation researchers studying IgE-mediated mediator release, okadaol uniquely enables partial inhibition of histamine release (IC50 ~3.3 μM in HLMC) and cytokine generation (48% IL-4 inhibition at 3 μM in basophils) without approaching the inactivity of okadaone or the near-complete suppression achieved by okadaic acid [2][3]. This intermediate efficacy is essential for identifying cooperative signaling inputs where complete phosphatase inhibition would mask the contributions of individual regulatory pathways.

Structure-Activity Relationship Studies Targeting the Okadaic Acid Pharmacophore

In medicinal chemistry and natural product derivatization programs aimed at developing isoform-selective or tuned-potency phosphatase inhibitors, okadaol serves as an essential SAR reference compound. Its defined chemical modification (C1 carboxyl → alcohol) and the resulting graded loss of PP1, PP2A, and PP3 inhibitory activity—positioned between fully active okadaic acid and inactive 1-nor-okadaone [4]—provide a critical benchmark for quantifying the contribution of the acidic moiety to target binding and for validating computational docking models.

Calibration and Validation of PP2A Inhibition Assays for Shellfish Toxin Monitoring

Regulatory and food-safety laboratories employing PP2A inhibition assays for diarrhetic shellfish poisoning (DSP) toxin detection can use okadaol as a calibration standard to validate assay linearity and mixture additivity. The experimentally confirmed additive behavior of okadaol in binary mixtures with okadaic acid, and the good correlation between observed and TEF-predicted total activities [1], make okadaol a reliable reference material for establishing that an assay system accurately quantifies total OA-group toxin load without non-linear mixture artifacts.

Quote Request

Request a Quote for Okadaol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.